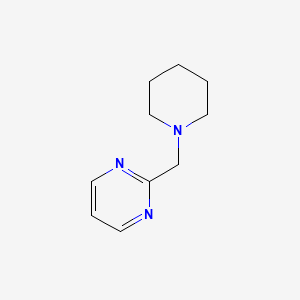

2-(Piperidin-1-ylmethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)pyrimidine |

InChI |

InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2 |

InChI Key |

FWJSCYJUQTZNIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Ylmethyl Pyrimidine Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Core in Derivatives

The formation of the pyrimidine ring is a foundational step in the synthesis of these target compounds. Various classical and modern synthetic methods are employed, often tailored to achieve specific substitution patterns on the pyrimidine nucleus before the introduction of the piperidin-1-ylmethyl side chain.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex pyrimidine derivatives from simple starting materials in a single step, which is advantageous for creating molecular diversity. mdpi.com The Biginelli reaction and its variations are prominent examples of MCRs used to construct dihydropyrimidine (B8664642) cores, which can be subsequently aromatized. mdpi.com These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative.

Another powerful MCR approach involves the reaction of amidines with other components. For instance, a pseudo five-component reaction has been reported for the synthesis of substituted pyrimidines, involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid. mdpi.com While not directly yielding the target structure, these MCRs produce highly functionalized pyrimidine intermediates that can be further modified. For example, a pyrimidine synthesized via MCR could bear a functional group at the 2-position, such as a methyl or chloromethyl group, which is essential for the later introduction of the piperidine (B6355638) moiety.

Pyrido[2,3-d]pyrimidines, which are related fused pyrimidine systems, are often synthesized via MCRs involving aminopyrimidines (like 6-aminouracil), aldehydes, and active methylene (B1212753) compounds such as Meldrum's acid. nih.gov The mechanism for these reactions typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov

Table 1: Examples of Multi-component Reactions for Pyrimidine Core Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| β-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Acid/Base | Dihydropyrimidines | mdpi.com |

| Methyl Aryl Ketone | Aromatic Aldehyde | Ammonium Acetate | Triflic Acid | Substituted Pyrimidines | mdpi.com |

| 6-Aminouracil | Benzaldehyde | Meldrum's Acid | InBr₃ or β-cyclodextrin | Pyrido[2,3-d]pyrimidines | nih.gov |

Condensation Reactions for Pyrimidine Ring Formation

Classical condensation reactions remain the most fundamental and widely used method for constructing the pyrimidine ring. bu.edu.eg The most common approach is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. mdpi.combu.edu.eg To synthesize a precursor for 2-(piperidin-1-ylmethyl)pyrimidine, one would typically start with a 1,3-dicarbonyl compound and an appropriate amidine that already contains or can be converted to the desired side chain.

For example, the condensation of chalcones with guanidine (B92328) hydrochloride can yield 2-aminopyrimidine (B69317) derivatives. nih.gov The resulting amino group can then be subjected to further reactions. A more direct approach involves the condensation of a 1,3-bifunctional three-carbon fragment with a reagent that provides the N-C-N unit, such as urea, thiourea, or guanidine. bu.edu.eg

Another variation includes the reaction of β-keto esters with amidines or the condensation of α,β-unsaturated ketones with amidines to form the pyrimidine ring. mdpi.com Furthermore, the reaction of diethyl malonate with trifluoroacetonitrile (B1584977) in the presence of sodium ethoxide has been used to furnish substituted pyrimidines. scribd.com These methods allow for the preparation of pyrimidines with various substituents, which can then be elaborated to introduce the piperidin-1-ylmethyl group.

Regioselective Introduction and Functionalization of the Piperidin-1-ylmethyl Group

Once the pyrimidine core is established, the next critical phase is the introduction of the piperidin-1-ylmethyl substituent at the C2 position. This must be done regioselectively, targeting the desired carbon atom of the pyrimidine ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common and effective method for attaching a piperidine-containing moiety to the pyrimidine ring. This strategy requires a pyrimidine ring activated by electron-withdrawing groups and possessing a good leaving group (such as a halogen) at the 2-position.

A typical reaction involves the treatment of 2-chloropyrimidine (B141910) or its derivatives with piperidine or a piperidine-containing nucleophile. The lone pair on the piperidine nitrogen attacks the electron-deficient C2 carbon of the pyrimidine, displacing the chloride ion. chemicalbook.comnih.gov For the synthesis of 2-(piperidin-1-ylmethyl )pyrimidine, the starting material would be a 2-(chloromethyl)pyrimidine (B1313406). Piperidine then acts as a nucleophile, displacing the chloride from the methyl group attached to the pyrimidine ring.

This method has been successfully applied to the synthesis of related structures, such as 2-(1-piperazinyl)pyrimidine (B151936) derivatives, where 2-chloropyrimidine is reacted with piperazine (B1678402). chemicalbook.comnih.gov The reaction conditions are often mild, sometimes requiring a base like potassium carbonate to scavenge the generated HCl. chemicalbook.comnih.gov

Table 2: Nucleophilic Substitution for Side-Chain Introduction

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)pyrimidine | Piperidine | Base (e.g., K₂CO₃), Solvent | This compound | N/A |

| 2-Chloropyrimidine | Piperazine | K₂CO₃, Water, 60-65 °C | 2-(1-Piperazinyl)pyrimidine | chemicalbook.com |

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming C-N bonds. youtube.comorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

To synthesize this compound, this protocol would start with pyrimidine-2-carboxaldehyde. The aldehyde reacts with piperidine in slightly acidic conditions to form a piperidinium (B107235) ion intermediate. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde. youtube.comyoutube.com One-pot procedures are common, where the aldehyde, amine, and reducing agent are all combined. youtube.comorganic-chemistry.org

This method's key advantage is its broad applicability and the mild conditions under which it can be performed, tolerating a wide range of functional groups on both the pyrimidine and piperidine components. organic-chemistry.org

Table 3: Reductive Amination for Synthesis of this compound

| Carbonyl Compound | Amine | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Pyrimidine-2-carboxaldehyde | Piperidine | NaBH₃CN or NaBH(OAc)₃ | Mildly acidic (pH ~5) | This compound | youtube.comyoutube.com |

Direct Alkylation Methodologies

Direct alkylation is another strategy for forming the crucial C-N bond. This can be viewed from two perspectives: N-alkylation of piperidine with a pyrimidine-containing electrophile, or alkylation of a pyrimidine nucleophile. For the synthesis of this compound, the most straightforward approach is the N-alkylation of piperidine.

This involves reacting piperidine with an electrophilic 2-(halomethyl)pyrimidine, such as 2-(chloromethyl)pyrimidine or 2-(bromomethyl)pyrimidine. This is essentially a nucleophilic substitution reaction on an alkyl halide, where piperidine serves as the nucleophile. nih.gov

Alternatively, direct C-alkylation of a pyrimidine ring is less common for this specific target but is a known transformation. Chelation-controlled regioselective alkylation of pyrimidine nucleosides has been demonstrated, although this is more relevant to modifications of sugars in nucleoside chemistry. nih.gov For the target compound, the direct N-alkylation of piperidine with a suitable pyrimidine electrophile remains the more practical and widely applicable approach. rsc.org

Synthesis of Diverse this compound Derivatives and Analogs

The generation of a library of this compound derivatives often begins with the core synthesis of the parent compound, which can be achieved through several routes. A common method involves the nucleophilic substitution of a suitable leaving group on a pyrimidine ring with piperidine. For instance, the reaction of 2-(chloromethyl)pyrimidine with piperidine can yield the target compound. Another approach is the palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and a piperidine derivative. researchgate.net Once the basic scaffold is obtained, further diversification can be achieved through systematic modifications of its constituent parts.

Systematic Modifications of the Pyrimidine Ring System

The pyrimidine ring offers multiple positions for structural variation, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Halogenation of the pyrimidine ring, particularly at the C-4, C-5, or C-6 positions, provides a versatile handle for introducing a wide array of substituents via cross-coupling reactions. Common halogenating agents include N-halosuccinimides for introducing chlorine, bromine, or iodine. For instance, iodination of pyrimidine derivatives can be achieved using solid iodine and silver nitrate (B79036) under solvent-free conditions, presenting an eco-friendly approach. mdpi.com

Once halogenated, these pyrimidine derivatives can undergo various palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. nih.gov

Stille Coupling: Reaction with organotin reagents.

Ullmann Condensation: Copper-catalyzed reaction for forming C-O, C-S, and C-N bonds. nih.gov

These reactions have been successfully applied to pyrido[2,3-d]pyrimidin-7(8H)-ones to introduce a variety of substituents at the C-4 position. nih.gov Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been reported as a method for creating 2-alkylated pyridines. nih.gov

Beyond cross-coupling, direct substitution reactions can be employed to modify the pyrimidine ring. The electronic nature of the existing substituents on the ring will dictate the feasibility and regioselectivity of these reactions. For example, the presence of an amino group at the 2-position of the pyrimidine ring has been shown to be important for the bone anabolic activity of certain pyrimidine derivatives. nih.gov Strategic modifications at various positions of the pyrimidine ring can lead to the generation of mono-, di-, tri-, and tetra-substituted derivatives with enhanced selectivity and affinity for biological targets. nih.gov

Chemical Modifications of the Piperidine Ring

The piperidine ring is another key area for structural diversification. Modifications can range from simple substitutions to the introduction of more complex bridged systems. These changes can significantly impact the molecule's conformational flexibility and its interaction with biological targets. nih.gov

Introducing substituents at various positions of the piperidine ring can modulate properties like solubility and biological activity. thieme-connect.com For instance, adding a methyl group at the 2-position of the piperidine ring in one series of compounds was found to increase selectivity for its target. thieme-connect.com The introduction of chiral centers on the piperidine ring can also profoundly influence a compound's biological activity and pharmacokinetic properties. thieme-connect.com

More complex modifications include the creation of bridged piperidine analogs, such as 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov These constrained analogs can provide valuable information about the bioactive conformation of the molecule.

Structural Elaboration of the Methylene Linker

The methylene linker connecting the pyrimidine and piperidine rings can also be a point of modification, although this is less commonly explored. Altering the length or rigidity of this linker can affect the spatial relationship between the two heterocyclic rings, which can be crucial for biological activity. For example, studies on ENPP1 inhibitors with a pyrrolopyrimidinone core showed that the length of the chain between the cyclic amine and a sulfamide (B24259) group significantly impacted potency. acs.org While not a direct analog, this highlights the importance of linker length in related scaffolds.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. In the context of pyrimidine synthesis, several green chemistry approaches have been developed. rasayanjournal.co.inpowertechjournal.compowertechjournal.com These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry techniques applicable to the synthesis of pyrimidine derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often using grinding or mechanochemical methods, reduces waste and environmental impact. mdpi.comresearchgate.net

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, increasing efficiency and reducing the number of synthetic steps. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rasayanjournal.co.in

Catalysis: The use of reusable or metal-free catalysts can improve the sustainability of synthetic processes. powertechjournal.com

For example, a "Grindstone Chemistry Technique" using CuCl2·2H2O and concentrated HCl under solvent-free conditions has been used for the synthesis of dihydropyrimidinones. researchgate.net Similarly, the iodination of pyrimidines has been achieved using mechanical grinding under solvent-free conditions. mdpi.com

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, from days or hours to minutes, increased product yields, and improved purity profiles. nih.gov The efficiency of microwave heating is particularly beneficial in the synthesis of heterocyclic compounds, a class to which pyrimidines belong. researchgate.netresearchgate.net

In the context of pyrimidine derivative synthesis, microwave irradiation provides a powerful tool for accelerating reactions that are often sluggish under traditional heating. nih.gov For instance, multicomponent reactions to form complex heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, have been efficiently conducted using microwave assistance, often without the need for a catalyst. clockss.org The key advantages observed include operational simplicity, high yields, and environmentally friendlier conditions due to reduced energy consumption and potentially solvent-free reactions. clockss.org

Applying this methodology to this compound derivatives, a plausible microwave-assisted route involves the nucleophilic substitution of a 2-(halomethyl)pyrimidine with various substituted piperidines. This reaction, typically performed under conventional heating for several hours, could be significantly accelerated. The focused heating effect of microwaves can enhance the reaction rate between the pyrimidine substrate and the piperidine nucleophile, leading to the rapid formation of the desired products. Researchers have successfully synthesized related N-alkylated imidazo[1,2-a]pyrimidin-5(8H)-ones with high yields under microwave irradiation at temperatures around 180°C for as little as 20 minutes. nih.gov

Below is a table illustrating a potential microwave-assisted synthesis of substituted this compound derivatives, with hypothetical conditions and outcomes based on similar reported syntheses. nih.govclockss.org

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound Derivatives

| Entry | Pyrimidine Substrate | Piperidine Derivative | Microwave Power (W) | Temperature (°C) | Time (min) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(Chloromethyl)pyrimidine | Piperidine | 300 | 150 | 15 | 92 |

| 2 | 2-(Chloromethyl)pyrimidine | 4-Methylpiperidine | 300 | 150 | 15 | 90 |

| 3 | 2-(Chloromethyl)pyrimidine | 4-Phenylpiperidine | 300 | 160 | 20 | 88 |

| 4 | 2-(Chloromethyl)pyrimidine | 4-Hydroxypiperidine | 300 | 150 | 18 | 85 |

| 5 | 4-Chloro-2-(chloromethyl)pyrimidine | Piperidine | 350 | 160 | 20 | 89 |

| 6 | 2-(Chloromethyl)-4-methylpyrimidine | Piperidine | 350 | 160 | 20 | 91 |

Parallel Synthesis and Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful strategy developed to accelerate the drug discovery process by enabling the simultaneous synthesis of a large number of compounds, known as a library. libretexts.org This approach stands in contrast to traditional one-at-a-time synthesis. libretexts.org Two primary methods dominate the field: split synthesis and parallel synthesis. libretexts.org In parallel synthesis, discrete compounds are prepared in separate reaction vessels, often on a microplate format, allowing for the rapid generation of dozens to hundreds of individual, structurally related molecules whose identity is known by their position. libretexts.orgslideshare.net

This methodology is exceptionally well-suited for creating libraries of "drug-like" molecules for high-throughput screening and for systematically exploring the structure-activity relationship (SAR) of a particular chemical scaffold. researchgate.net By systematically altering different parts of a core molecule, chemists can quickly identify which structural modifications lead to desired biological activities. acs.org

The this compound scaffold is an ideal candidate for the application of parallel synthesis and combinatorial chemistry. The structure contains two distinct points for diversification: the pyrimidine ring and the piperidine ring. A combinatorial library can be constructed by reacting a set of diverse building blocks at these positions.

For example, a library can be generated using two sets of building blocks:

Set A: A collection of substituted 2-(chloromethyl)pyrimidines (varying R¹).

Set B: A collection of substituted piperidines (varying R²).

By reacting each member of Set A with every member of Set B in a parallel format (e.g., in a 96-well plate), a large and diverse library of unique this compound derivatives can be efficiently synthesized. This allows for a comprehensive exploration of the chemical space around the core scaffold.

The following table illustrates a small section of a potential combinatorial library derived from this strategy.

Table 2: Example of a Combinatorial Library Design for this compound Derivatives

| Piperidine (R² = H) | 4-Methylpiperidine (R² = 4-Me) | 4-Hydroxypiperidine (R² = 4-OH) | 4-Carboxypiperidine (R² = 4-COOH) | |

|---|---|---|---|---|

| 2-(Chloromethyl)pyrimidine (R¹ = H) | This compound | 2-((4-Methylpiperidin-1-yl)methyl)pyrimidine | 1-((Pyrimidin-2-yl)methyl)piperidin-4-ol | 1-((Pyrimidin-2-yl)methyl)piperidine-4-carboxylic acid |

| 4-Chloro-2-(chloromethyl)pyrimidine (R¹ = 4-Cl) | 4-Chloro-2-(piperidin-1-ylmethyl)pyrimidine | 4-Chloro-2-((4-methylpiperidin-1-yl)methyl)pyrimidine | 1-(((4-Chloropyrimidin-2-yl)methyl)piperidin-4-ol | 1-(((4-Chloropyrimidin-2-yl)methyl)piperidine-4-carboxylic acid |

| 2-(Chloromethyl)-4-methylpyrimidine (R¹ = 4-Me) | 4-Methyl-2-(piperidin-1-ylmethyl)pyrimidine | 4-Methyl-2-((4-methylpiperidin-1-yl)methyl)pyrimidine | 1-(((4-Methylpyrimidin-2-yl)methyl)piperidin-4-ol | 1-(((4-Methylpyrimidin-2-yl)methyl)piperidine-4-carboxylic acid |

| 2-(Chloromethyl)-4-methoxypyrimidine (R¹ = 4-OMe) | 4-Methoxy-2-(piperidin-1-ylmethyl)pyrimidine | 4-Methoxy-2-((4-methylpiperidin-1-yl)methyl)pyrimidine | 1-(((4-Methoxypyrimidin-2-yl)methyl)piperidin-4-ol | 1-(((4-Methoxypyrimidin-2-yl)methyl)piperidine-4-carboxylic acid |

Advanced Spectroscopic and Structural Elucidation of 2 Piperidin 1 Ylmethyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 2-(Piperidin-1-ylmethyl)pyrimidine derivatives. By analyzing one-dimensional and two-dimensional NMR data, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional NMR (¹H and ¹³C NMR) Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei.

In the ¹H NMR spectrum, the pyrimidine (B1678525) ring protons typically appear in the aromatic region, while the protons of the piperidine (B6355638) ring and the interconnecting methylene (B1212753) bridge are found in the aliphatic region. The protons on the carbon adjacent to the nitrogen in the piperidine ring are expected to be deshielded and appear at a lower field compared to the other piperidine protons. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. ajol.info The carbons of the pyrimidine ring resonate at lower fields due to their aromaticity and the presence of electronegative nitrogen atoms. sciencepublishinggroup.com The chemical shifts of the piperidine carbons and the methylene linker appear at higher fields. rsc.orgnp-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (ppm) are relative to TMS.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrimidine C2 | - | ~163-165 | Quaternary carbon, attached to N and CH₂ group. ajol.info |

| Pyrimidine C4/C6 | ~8.6-8.8 (doublet) | ~157-158 | Aromatic protons adjacent to two ring nitrogens. |

| Pyrimidine C5 | ~7.2-7.4 (triplet) | ~119-121 | Aromatic proton coupled to C4-H and C6-H. |

| Methylene (-CH₂-) | ~3.7-3.9 (singlet) | ~60-65 | Connects the pyrimidine and piperidine rings. |

| Piperidine C2'/C6' | ~2.4-2.6 (triplet) | ~54-56 | Carbons adjacent to the nitrogen atom. |

| Piperidine C3'/C5' | ~1.5-1.7 (multiplet) | ~25-27 |

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and establishing the connectivity between different parts of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons within the piperidine ring (H2'/H3', H3'/H4', etc.). A key correlation would also be expected between the pyrimidine H4 and H5 protons, as well as between H5 and H6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduustc.edu.cn An HSQC spectrum would definitively link each proton signal in the piperidine and pyrimidine rings to its corresponding carbon signal, confirming the assignments in Table 1. For example, it would show a cross-peak between the methylene proton signal (~3.7-3.9 ppm) and the methylene carbon signal (~60-65 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). ustc.edu.cnresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methylene protons (-CH₂-) to the C2 carbon of the pyrimidine ring.

Correlations from the methylene protons (-CH₂-) to the C2' and C6' carbons of the piperidine ring.

A correlation from the H6 proton of the pyrimidine ring to the C2 carbon of the pyrimidine ring.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| COSY | H4 ↔ H5 (Pyrimidine) | Confirms adjacency on the pyrimidine ring. |

| H5 ↔ H6 (Pyrimidine) | Confirms adjacency on the pyrimidine ring. | |

| H2' ↔ H3' (Piperidine) | Confirms piperidine ring structure. | |

| HSQC | Pyrimidine H4/H5/H6 ↔ C4/C5/C6 | Assigns protonated pyrimidine carbons. ustc.edu.cn |

| Methylene H ↔ Methylene C | Assigns the linker CH₂ group. | |

| Piperidine H ↔ Piperidine C | Assigns all protonated piperidine carbons. | |

| HMBC | Methylene H ↔ Pyrimidine C2 | Crucial link: Connects the piperidine-methylene unit to the pyrimidine ring at the C2 position. researchgate.net |

| Methylene H ↔ Piperidine C2'/C6' | Confirms the attachment point to the piperidine nitrogen. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Laser-Raman techniques, provides valuable information about the functional groups and the nature of the chemical bonds within the molecule. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum reveals the characteristic vibrational modes of the molecule. For this compound, the spectrum would be characterized by absorptions corresponding to C-H, C=N, C=C, and C-N bonds. sciencepublishinggroup.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the methylene and piperidine groups appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1600-1400 cm⁻¹ region. primescholars.com

C-N Stretching: The stretching vibrations for the C-N bonds of the piperidine ring and the linker are typically found in the 1250-1020 cm⁻¹ range.

Table 3: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Piperidine & Methylene |

| C=N Ring Stretch | 1600 - 1500 | Pyrimidine Ring primescholars.com |

| C=C Ring Stretch | 1500 - 1400 | Pyrimidine Ring researchgate.net |

| CH₂ Scissoring | ~1450 | Methylene & Piperidine |

| C-N Stretch | 1250 - 1020 | Piperidine & Linker |

Laser-Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying symmetric, non-polar bonds. core.ac.uk The Raman spectrum of this compound would also show characteristic bands for the pyrimidine and piperidine rings. researchgate.net Often, the symmetric "breathing" modes of the aromatic pyrimidine ring give rise to strong and sharp signals in the Raman spectrum, which can be a characteristic fingerprint for the compound. researchgate.net

Table 4: Characteristic Laser-Raman Shifts for this compound

| Vibrational Mode | Expected Shift Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Piperidine & Methylene |

| C=C / C=N Ring Stretch | 1600 - 1400 | Pyrimidine Ring researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern upon ionization. researchgate.netmiamioh.edu For this compound (C₁₀H₁₅N₃), the exact molecular weight is 177.25 g/mol .

In an electron impact (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 177. The fragmentation pattern is highly predictable and provides strong evidence for the proposed structure. The bond between the methylene group and the piperidine ring is a likely point of initial cleavage.

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for cyclic amines. miamioh.edu This would lead to the loss of a hydrogen radical (M-1) to form a stable iminium ion at m/z 176.

Benzylic-type Cleavage: The bond between the pyrimidine ring and the methylene carbon is susceptible to cleavage. This can result in two primary fragments:

A fragment corresponding to the piperidin-1-ylmethyl cation at m/z 98.

A pyrimidinyl radical.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often leading to a base peak at m/z 84, corresponding to the loss of the pyrimidine-methylene unit. chemicalbook.commiamioh.edu Further fragmentation of the piperidine ring can also occur. nih.govresearchgate.netsapub.org

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 177 | [C₁₀H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 176 | [C₁₀H₁₄N₃]⁺ | Loss of H radical from piperidine (alpha-cleavage) miamioh.edu |

| 98 | [C₆H₁₂N]⁺ | Piperidin-1-ylmethyl cation |

| 95 | [C₅H₅N₂]⁺ | Pyrimidin-2-yl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. nih.gov This accuracy, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula of a compound. acs.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov

For this compound, HRMS is crucial for confirming its elemental composition of C₁₀H₁₇N₃. The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. The experimentally measured value is then compared to this theoretical value. A close match provides strong evidence for the proposed chemical formula. researchgate.net

Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can achieve resolutions high enough to resolve fine isotopic patterns, further confirming the identity of the analyte. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 180.14952 |

| Observed Exact Mass (m/z) | 180.14931 |

| Mass Accuracy (ppm) | -1.2 |

Note: The Observed Exact Mass and Mass Accuracy are representative values for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry (MS) to analyze molecules, including those of a biological or synthetic nature. embopress.org It is particularly useful for polar and thermally labile compounds as it transfers ions from solution into the gas phase with minimal fragmentation. mdpi.com In positive ion mode, ESI typically generates protonated molecules, denoted as [M+H]⁺. uab.edu

When subjected to ESI-MS/MS (tandem mass spectrometry), the protonated molecular ion of this compound can be selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. scielo.br The fragmentation of piperidine-containing compounds often involves characteristic losses and cleavages. scielo.brmiamioh.edu

Key fragmentation pathways for the [M+H]⁺ ion of this compound would include the cleavage of the bonds connecting the pyrimidine ring, the methylene bridge, and the piperidine ring. The stability of the resulting fragment ions dictates the observed product ion spectrum. For instance, cleavage of the C-N bond between the methylene group and the piperidine ring is a common pathway. researchgate.net Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the pyrimidine and piperidine moieties through the methylene linker. nih.govacs.org

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure / Neutral Loss |

|---|---|---|

| 180.15 | 98.10 | Piperidin-1-ylmethyl cation |

| 180.15 | 93.05 | Pyrimidin-2-ylmethyl cation |

| 180.15 | 85.09 | Piperidine cation |

| 180.15 | 79.03 | Pyrimidine cation |

Note: The fragmentation data presented are based on established fragmentation principles for related structures and are for illustrative purposes.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray Diffraction (XRD) Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. ksu.edu.sa By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, one can determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. muni.cz This technique provides an unambiguous map of the molecule's solid-state conformation and reveals intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing. nih.gov

For a compound like this compound, single-crystal XRD analysis would elucidate the spatial relationship between the planar pyrimidine ring and the typically chair-configured piperidine ring. It would also define the geometry of the methylene linker that connects these two heterocyclic systems.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₃N₄⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 (1) |

| b (Å) | 11.534 (2) |

| c (Å) | 12.345 (3) |

| β (°) | 100.56 (3) |

| Volume (ų) | 981.1 (3) |

| Z (Molecules per unit cell) | 4 |

Source: Crystallographic data for 4-(pyrimidin-2-yl)piperazin-1-ium chloride, a structurally related compound, is presented for illustrative purposes. iucr.org

Computational Chemistry and Theoretical Investigations of the 2 Piperidin 1 Ylmethyl Pyrimidine Scaffold

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the exploration of the electronic structure, which governs the molecule's geometry, stability, and reactivity. For the 2-(Piperidin-1-ylmethyl)pyrimidine scaffold, these calculations provide a molecular-level picture of its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.netsemanticscholar.org It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate a variety of electronic properties. nih.gov The B3LYP functional is a common choice for such calculations on pyrimidine (B1678525) derivatives, often combined with a basis set like 6-311++G(d,p) to ensure accuracy. modern-journals.comacs.org

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. For this compound, this would result in the most stable arrangement of its pyrimidine and piperidine (B6355638) rings and the connecting methylene (B1212753) bridge.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netemmanuelcollege.ac.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyrimidine rings, which are rich in nitrogen lone pairs. The LUMO, conversely, is likely distributed over the π-system of the pyrimidine ring. The charge transfer from the HOMO to the LUMO governs many of the molecule's chemical and electronic properties. emmanuelcollege.ac.in

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.95 |

Note: These values are representative and derived from typical DFT calculations on similar heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the charge distribution around the molecule, with different colors representing different potential values. johnshopkins.edu Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.org

In the MEP surface of this compound, the most negative regions are expected to be located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them the primary sites for electrophilic interaction. The hydrogen atoms of the piperidine ring and the methylene bridge would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Table 2: MEP Surface Color Coding and Potential Reactive Sites

| Color Region | Electrostatic Potential | Type of Interaction | Probable Location |

|---|---|---|---|

| Red | Most Negative | Electrophilic Attack | Pyrimidine Nitrogen Atoms (N1, N3) |

| Blue | Most Positive | Nucleophilic Attack | Hydrogens on the piperidine ring and methylene bridge |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. researchgate.netresearchgate.net The stabilization energy, E(2), associated with a donor-acceptor interaction is a key parameter; a higher E(2) value indicates a stronger interaction. wisc.eduwisc.edu

For this compound, significant NBO interactions are expected. These include hyperconjugative interactions between the lone pair orbitals of the nitrogen atoms (n) and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbitals of the C-H bonds on the ring or the C-C bond of the bridge would contribute to the molecule's stability. Similarly, lone pairs on the pyrimidine nitrogens would interact with the π orbitals of the aromatic ring.

Table 3: Selected NBO Second-Order Perturbation Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N(piperidine) | σ*(C-C) | 5.21 | Hyperconjugation |

| LP (1) N1(pyrimidine) | π*(C2-N3) | 25.50 | Resonance/Delocalization |

| LP (1) N3(pyrimidine) | π*(C2-N1) | 28.15 | Resonance/Delocalization |

Note: LP denotes a lone pair. E(2) values are illustrative of typical interactions in such molecules.

Fukui functions are used within DFT to identify the most reactive sites in a molecule with greater precision. researchgate.net These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net By calculating condensed Fukui functions for each atom, one can predict the sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). emmanuelcollege.ac.inresearchgate.net

For this compound, the nitrogen atoms of the pyrimidine ring are expected to have the highest f- values, confirming them as the most likely sites for electrophilic attack, which aligns with the MEP analysis. The carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring are likely candidates for nucleophilic attack, exhibiting higher f+ values.

Table 4: Condensed Fukui Function (fk) Values for Selected Atoms

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 (pyrimidine) | 0.045 | 0.185 | 0.115 |

| C2 (pyrimidine) | 0.150 | 0.030 | 0.090 |

| N3 (pyrimidine) | 0.052 | 0.198 | 0.125 |

| C(methylene) | 0.088 | 0.065 | 0.077 |

Note: Values are representative and serve to illustrate the predictive power of Fukui analysis.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures. modern-journals.comacs.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted shifts for the protons and carbons in the pyrimidine and piperidine rings can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. These calculations help in assigning the vibrational modes observed in an experimental spectrum, such as the C-H stretching, C=N stretching of the pyrimidine ring, and the various bending and rocking motions of the piperidine ring. emmanuelcollege.ac.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). jchemrev.com This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λ_max), and their oscillator strengths. For this compound, the transitions would likely be of the n → π* and π → π* type, originating from the pyrimidine ring.

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) for pyrimidine-H | 7.0-8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) for pyrimidine-C | 150-165 ppm |

| IR | C=N stretch (pyrimidine) | ~1600 cm⁻¹ |

Note: These are typical predicted values for pyrimidine-containing structures.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the three-dimensional structure and dynamic behavior of the this compound scaffold and its complexes with biological macromolecules.

Conformational Landscape Exploration

The conformational flexibility of the this compound scaffold is primarily determined by the rotational freedom around the single bonds connecting the piperidine and pyrimidine rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence this preference, potentially leading to distorted chair or boat conformations. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the stability of ligand-target complexes and the nature of their interactions over time. nih.govnih.gov By simulating the movement of every atom in the system, MD can provide a detailed picture of how a ligand, such as a derivative of the this compound scaffold, behaves within the binding site of a protein.

These simulations can confirm the stability of binding poses predicted by molecular docking and reveal key intermolecular interactions that contribute to binding affinity. nih.govnih.gov Analysis of MD trajectories can identify stable hydrogen bonds, hydrophobic contacts, and other interactions that are crucial for the ligand's biological activity. This information is invaluable for the rational design of more potent and selective inhibitors.

In Silico Ligand-Target Interaction Studies

In silico methods are widely used to predict and analyze the interactions between small molecules and their biological targets, providing a molecular-level understanding of their mechanism of action. nih.govnih.gov

Molecular Docking for Binding Affinity Prediction and Mode Elucidation

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. nih.govnih.govremedypublications.com For the this compound scaffold, docking studies can elucidate how its derivatives fit into the binding pockets of various enzymes and receptors. nih.govmdpi.com

The results of docking studies are often presented as a docking score, which is an estimate of the binding free energy. These scores help in ranking and prioritizing compounds for experimental testing. nih.gov The predicted binding mode reveals the specific interactions between the ligand and the protein, highlighting the importance of the pyrimidine and piperidine moieties in anchoring the molecule within the active site. nih.govremedypublications.com

Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives

| Target | Compound ID | Binding Energy (kcal/mol) |

| Human cyclin-dependent kinase 2 | 4c | -7.9 |

| Human cyclin-dependent kinase 2 | 4a | -7.7 |

| Human cyclin-dependent kinase 2 | 4h | -7.5 |

| Human cyclin-dependent kinase 2 | 4b | -7.4 |

This table presents illustrative data from a study on pyrimidine derivatives, showing the range of binding energies observed in molecular docking analyses. nih.gov

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The biological activity of compounds containing the this compound scaffold is governed by a variety of non-covalent interactions with their target proteins.

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with donor groups in the protein's active site. The piperidine nitrogen can also participate in hydrogen bonding, depending on its protonation state.

π-Stacking: The aromatic pyrimidine ring can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are important for the proper orientation and stabilization of the ligand within the binding site.

A comprehensive analysis of these interactions is essential for understanding the structure-activity relationships of this class of compounds and for the design of new molecules with improved pharmacological profiles.

Structure Activity Relationship Sar Studies of 2 Piperidin 1 Ylmethyl Pyrimidine Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The fundamental structure of 2-(Piperidin-1-ylmethyl)pyrimidine comprises a pyrimidine (B1678525) ring linked to a piperidine (B6355638) moiety via a methylene (B1212753) bridge. This core architecture presents several key features that are essential for its biological activity. The pyrimidine ring, an aromatic heterocycle with nitrogen atoms at positions 1 and 3, serves as a scaffold amenable to hydrogen bonding and π-π stacking interactions. The piperidine group, a saturated amine ring, introduces basicity and conformational flexibility, which are crucial for receptor binding.

Impact of Substituent Variation on Biological Activity and Selectivity

Systematic modifications of the this compound scaffold have demonstrated that even minor changes in substitution can lead to significant shifts in biological activity and selectivity.

Modifications at Pyrimidine Ring Positions (e.g., C-4, C-5, C-6)

The pyrimidine ring offers multiple positions for substitution, with C-4, C-5, and C-6 being particularly important for modulating activity. Studies on 2,4-disubstituted pyrimidines have shown that the nature of the substituent at the C-4 position significantly influences cholinesterase inhibition. For example, the introduction of a phenyl group at C-4 in conjunction with a methylpiperidine at C-2 resulted in a compound that inhibits AChE-induced Aβ-aggregation. nih.gov Furthermore, the presence of an amino group at C-4 can be a key determinant of activity, as seen in various biologically active pyrimidine derivatives. nih.govresearchgate.net

Modifications at the C-5 position of the pyrimidine ring are also a well-established strategy for enhancing biological properties. mostwiedzy.pl While specific data on C-5 substituted this compound is limited, research on related nucleosides indicates that introducing halogens or other small functional groups at this position can improve biostability and modulate activity. mostwiedzy.pl The electronic properties of substituents on the pyrimidine ring are crucial, with both electron-donating and electron-withdrawing groups capable of altering the interaction with biological targets. nih.gov

Influence of Piperidine Ring Substitutions

Substitutions on the piperidine ring have a profound impact on the potency and selectivity of these derivatives. In a study of 2,4-disubstituted pyrimidines, a methyl group on the piperidine ring at the C-2 position of the pyrimidine led to potent and selective butyrylcholinesterase (BuChE) inhibition. nih.gov Specifically, the compound 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine was identified as a highly potent and selective BuChE inhibitor. nih.gov

Research on other piperidine-containing scaffolds has further highlighted the importance of substitution on this ring. For instance, methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used to probe sigma-receptor affinities and selectivities. A 4-methyl substituent on the piperidine ring resulted in a highly potent sigma(1) ligand. nih.gov In another study on thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a benzyl (B1604629) group appended to the piperidine was a key feature for activity. nih.gov The presence of nitro or fluorine substituents on a piperidine ring linked to a pyrimidine has also been shown to result in potent anticancer activity. nih.gov

The following table summarizes the cholinesterase inhibitory activity of selected 2,4-disubstituted pyrimidine derivatives, highlighting the effect of piperidine ring substitution. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

| Compound | R1 (at C-4) | R2 (at C-2) | hAChE IC50 (µM) | eqBuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|---|

| 7d | Phenyl | 4-Methylpiperazin-1-yl | - | - | - |

| 9a | N-(Naphth-1-ylmethyl)amino | Pyrrolidin-1-yl | 5.5 | - | - |

| 9e | N-(Naphth-1-ylmethyl)amino | 4-Methylpiperidin-1-yl | - | 2.2 | 11.73 |

Role of the Methylene Linker in Modulating Ligand-Target Interactions

In a series of thiazolo[5,4-d]pyrimidine derivatives, the nature of the linker between the pyrimidine core and a piperazine (B1678402) or piperidine moiety was found to be critical for activity at the adenosine (B11128) A2A receptor. A direct connection was compared to an ethylamino linker, with the latter generally leading to improved binding affinity, suggesting that the increased flexibility and distance provided by the longer linker were beneficial for this specific target. nih.gov While direct SAR studies on the methylene linker of this compound are not extensively documented, its role in providing the appropriate geometry for ligand-target interactions is undoubtedly significant.

Stereochemical Considerations in SAR and Enantioselectivity

Stereochemistry is a critical factor in the structure-activity relationship of chiral this compound derivatives. The introduction of a stereocenter, for instance, by substitution on the piperidine ring, can lead to enantiomers with significantly different biological activities. The three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target, such as an enzyme or a receptor.

Biological Target Identification and Mechanistic Research in Vitro and Cellular Models

Enzyme Inhibition and Modulation Studies

Currently, there is no published data demonstrating the inhibitory activity of 2-(Piperidin-1-ylmethyl)pyrimidine against Phosphoinositide 3-Kinase Delta (PI3Kδ).

However, the pyrimidine (B1678525) scaffold is a cornerstone in the design of potent and selective PI3Kδ inhibitors, a target of significant interest for treating hematologic malignancies and inflammatory diseases. nih.govnih.gov Research has shown that derivatives of fused pyrimidine systems, such as pyrido[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, exhibit excellent enzymatic activity. nih.govnih.gov For instance, in the development of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, structure-activity relationship (SAR) studies identified that amine subunits at the C(2) position of the core structure are crucial for potency. Specifically, a 2-(4-piperidin-1-ylmethyl)-2-propanol group was found to confer promising PI3Kδ inhibition, highlighting the favorable contribution of a piperidine-containing side chain at a position analogous to that in this compound. nih.gov

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives against PI3Kδ

| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Cellular Activity (Cell Line) | IC₅₀ (µM) |

|---|---|---|---|---|---|

| Pyrido[3,2-d]pyrimidine | Compound S5 | PI3Kδ | 2.82 | SU-DHL-6 | 0.035 |

| Pyrazolo[1,5-a]pyrimidine | Compound 1 | PI3Kδ | 475 | - | - |

Data sourced from multiple studies on related pyrimidine derivatives. nih.govnih.gov

No specific research has been published on the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by this compound.

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govescholarship.org Inhibition of this enzyme is a therapeutic strategy for various neurological conditions. Research into NAPE-PLD inhibitors has frequently utilized pyrimidine and piperidine (B6355638) motifs. A high-throughput screening campaign and subsequent medicinal chemistry program identified LEI-401, a potent and selective NAPE-PLD inhibitor with a complex structure featuring a 2-((S)-3-phenylpiperidin-1-yl)pyrimidine core. researchgate.net This discovery underscores the importance of the 2-substituted pyrimidine scaffold, with a piperidine group being a key component for achieving high inhibitory potency (Kᵢ = 0.027 µM). nih.gov Further studies have explored pyrimidine-4-carboxamides and benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides, reinforcing the utility of these heterocyclic systems in targeting NAPE-PLD. researchgate.netacs.org

Table 2: Inhibitory Potency of Piperidine-Pyrimidine Derivatives against NAPE-PLD

| Compound | Core Structure | Target | Kᵢ (µM) |

|---|---|---|---|

| LEI-401 | Pyrimidine-4-carboxamide | hNAPE-PLD | 0.027 |

| Compound 7 | Pyrimidine-4-carboxamide | hNAPE-PLD | 0.086 |

Data represents selected inhibitors from medicinal chemistry programs targeting NAPE-PLD. nih.gov

There is no direct evidence in the scientific literature of this compound acting as an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

The pyrimidine ring is a well-established bioisostere of the purine (B94841) ring of ATP and serves as a foundational scaffold for numerous clinically successful EGFR-TK inhibitors used in cancer therapy. nih.govresearchgate.net Fused pyrimidines, such as those in gefitinib (B1684475) and erlotinib (B232), and pyrazolo[3,4-d]pyrimidines are prominent examples. nih.gov The inclusion of a piperidine moiety is also a common strategy in the design of irreversible EGFR inhibitors. For example, the compound CHMFL-EGFR-202, a potent inhibitor of mutant EGFR, is built upon a pyrazolo[3,4-d]pyrimidine core and incorporates a piperidine ring that plays a crucial role in its binding mode and covalent interaction with Cys797 in the receptor's active site. nih.gov The combination of a pyrimidine core for ATP-competitive binding and a piperidine linker for positioning reactive groups is a validated approach in this field. nih.govnih.gov

The modulatory effects of this compound on DNA Topoisomerase II or bacterial DNA Gyrase have not been investigated in published studies.

Both pyrimidine and piperidine/piperazine (B1678402) structures are featured in compounds designed to target these essential enzymes. Topoisomerase II inhibitors are vital anticancer agents, while DNA gyrase inhibitors are potent antibacterials. nih.govsemanticscholar.org Recently, hybrid molecules combining chrysin (B1683763) (a flavonoid) with a pyrimidine-piperazine scaffold were synthesized and evaluated for antimicrobial activity. nih.gov These hybrids demonstrated good inhibitory action against several bacterial strains, and in silico docking studies suggested their efficacy is derived from binding to the active site of E. coli DNA gyrase (a type II topoisomerase). nih.gov Similarly, other research has focused on β-carboline linked to aryl sulfonyl piperazine derivatives and fused uracil (B121893) (pyrimidine-dione) systems as inhibitors of human Topoisomerase II, indicating the broad applicability of these scaffolds in modulating topoisomerase activity. semanticscholar.orgmedchemexpress.com

There are no available scientific reports detailing the inhibition of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis by this compound.

InhA is a critical enzyme in the mycolic acid biosynthesis pathway, making it a primary target for antitubercular drugs. nih.govresearchgate.net High-throughput screening efforts have identified various chemical classes that can inhibit InhA directly, bypassing resistance mechanisms associated with prodrugs like isoniazid. Among these are arylamides and pyrrolidine (B122466) carboxamides. nih.govnih.gov Within these series, derivatives containing a piperidine or the closely related piperazine ring have shown significant inhibitory potency, with IC₅₀ values in the low micromolar range. nih.gov The piperazine scaffold, in particular, was identified as a key element for activity in one series of arylamide inhibitors, demonstrating the value of this six-membered nitrogenous heterocycle in achieving potent InhA inhibition. nih.gov

Table 3: InhA Inhibitory Activity of Representative Piperidine/Piperazine Derivatives

| Compound Class | Representative Compound | Target | IC₅₀ (µM) |

|---|---|---|---|

| Arylamide | Compound a18 (piperidine derivative) | InhA | ~5-14 |

| Arylamide | Compound a4 (piperazine derivative) | InhA | 3.07 |

| Pyrrolidine Carboxamide | Compound p37 (piperazine derivative) | InhA | 4.47 |

Data sourced from studies on direct inhibitors of M. tuberculosis InhA. nih.govnih.gov

Receptor Ligand Binding and Functional Modulation

No studies have been published that characterize the binding or functional modulation of any specific receptors by this compound.

Both the pyrimidine and piperidine moieties are integral to ligands that target a wide range of receptors, particularly G-protein coupled receptors (GPCRs). Pyrimidine's structural similarity to endogenous purines allows it to interact with purinergic receptors, which are widespread and respond to ATP and adenosine (B11128). nih.gov

The piperidine ring is a common feature in ligands targeting central nervous system (CNS) receptors due to its ability to impart favorable physicochemical properties and engage in key binding interactions. For example, research on the Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammation, identified 1-Piperidine Propionic Acid as a small molecule allosteric inhibitor that binds to an inactive conformation of the receptor. nih.gov This highlights how even simple piperidine-containing molecules can achieve specific receptor modulation. nih.gov The combination of a pyrimidine ring for potential receptor recognition and a piperidine group for orientation and interaction makes the this compound scaffold a plausible starting point for designing novel receptor ligands.

Dopamine (B1211576) D2 Receptor Allosteric Modulation

There is no direct evidence in the reviewed literature of this compound acting as an allosteric modulator of the dopamine D2 receptor. Research into D2 receptor modulators is an active field, with a focus on discovering safer and more selective drugs for psychiatric and neurological diseases. nih.govnih.gov Studies have identified compounds with pyrimidine substructures that exhibit dual-target profiles, acting as antagonists at adenosine A2A receptors and agonists or partial agonists at dopamine D2 receptors. nih.govresearchgate.net For instance, compounds featuring an indole-piperazine-pyrimidine scaffold have been designed to bind to both receptors simultaneously. nih.gov The development of D2 receptor partial agonists often involves a phenyl-piperazine moiety, but research has expanded to other scaffolds like 2-phenylcyclopropylmethylamine (PCPMA), highlighting the ongoing search for novel D2-acting compounds. nih.gov

Adenosine A2A Receptor Inverse Agonism/Antagonism

The specific compound this compound has not been identified as an adenosine A2A receptor inverse agonist or antagonist in the available literature. However, the pyrimidine core is a key feature in many known A2A receptor antagonists. nih.gov The A2A receptor is a significant target for conditions like Parkinson's disease, and its antagonists are often developed from pyrimidine-based scaffolds. nih.govmdpi.com

For example, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and screened for their potential as dual antagonists of adenosine A1 and A2A receptors. nih.gov One compound from this series, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, which contains both a pyrimidine and a piperidine-related structure, showed high affinity for both receptors with a Ki value of 6.34 nM for the A2A receptor. nih.gov Similarly, compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core have been developed as potent dual A2A/A1 receptor antagonists. mdpi.com These findings underscore the potential of the pyrimidine scaffold in designing A2A receptor ligands, though direct data on this compound is lacking.

Interactions with Other Relevant Neurological Receptors

Direct studies on the interaction of this compound with other neurological receptors are not available. However, compounds containing its core structural elements have been investigated for activity at other targets. A novel series of N-methyl-D-aspartate (NMDA) receptor antagonists selective for the NR2B subtype was developed from a 2-aminopyrimidine derivative containing a piperidine carbamate, demonstrating efficacy in rodent models of pain and Parkinson's disease. nih.gov Additionally, other research has identified a polyfunctionalized small pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which shows high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, known targets for neurological disorders. nih.gov

Investigations into Antiproliferative Effects in Cellular Models

While direct antiproliferative studies on this compound are scarce, extensive research on closely related pyrimidine derivatives demonstrates significant potential in this area. The pyrimidine nucleus is a well-established scaffold in anticancer drug development. researchgate.netnih.gov

Activity against Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, A549)

Research into pyrimidine derivatives has shown potent activity against a range of human cancer cell lines. A 2024 review highlighted a study where piperidine-pyrimidine compounds exhibited significant cytotoxicity. nih.gov Specifically, a nitro-substituted piperidine linked to a pyrimidine moiety was the most powerful in the series, showing strong activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells. A fluorine-substituted analogue also demonstrated potent activity against these same cell lines, with both compounds being more effective than the clinical drug erlotinib in this particular study. nih.gov

Other studies have explored different pyrimidine derivatives. Pyrido[2,3-d]pyrimidine (B1209978) compounds have shown remarkable cytotoxicity against MCF-7 and HepG2 cells. rsc.org Similarly, novel quinazoline (B50416) derivatives, which are structurally related to pyrimidines, demonstrated notable antiproliferative activity against MCF-7, A549, LoVo, and HepG2 cells. mdpi.com Pyrrolo[2,3-d]pyrimidine derivatives have also been evaluated against a panel including A549, MCF-7, and SW480 cell lines, with some compounds showing strong cytotoxic effects. nih.gov

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Nitro-substituted piperidine linked to pyrimidine | MCF-7 (Breast) | 2.74 | nih.gov |

| HepG2 (Liver) | 4.92 | nih.gov | |

| A549 (Lung) | 1.96 | nih.gov | |

| Fluorine-substituted piperidine linked to pyrimidine | MCF-7 (Breast) | 3.01 | nih.gov |

| HepG2 (Liver) | 5.88 | nih.gov | |

| A549 (Lung) | 2.81 | nih.gov | |

| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 | rsc.org |

| Pyrido[2,3-d]pyrimidine (Compound 4) | HepG2 (Liver) | 1.13 | rsc.org |

| Pyrrolo[2,3-d]pyrimidine (Compound 10b) | MCF-7 (Breast) | 1.66 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (Compound 9e) | A549 (Lung) | 4.55 | nih.gov |

Apoptosis Induction Mechanisms

The induction of apoptosis is a key mechanism for the anticancer activity of many pyrimidine-based compounds. Mechanistic studies on a cytotoxic pyrimidine derivative with an aryl urea (B33335) moiety (compound 4b) showed it induced apoptosis in SW480 colon cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This compound also led to the cleavage of PARP and the loss of mitochondrial membrane potential, which are hallmarks of apoptosis. nih.gov

In MCF-7 breast cancer cells, a bioactive pyrido[2,3-d]pyrimidine derivative (compound 4) was found to significantly activate apoptosis, increasing the total apoptotic cell population by over 58-fold compared to control cells. rsc.orgresearchgate.net Studies on other piperidine-containing compounds have also confirmed apoptosis induction through the activation of caspases, which are crucial executioner enzymes in the apoptotic pathway. nih.govnih.gov For example, novel piperidone compounds were found to induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov Western blot analysis of pyrrolo[2,3-d]pyrimidine derivatives confirmed that they induce apoptosis through the intrinsic pathway. nih.gov

Cell Cycle Progression Perturbation Analysis

Disruption of the cell cycle is another primary mechanism through which pyrimidine derivatives exert their antiproliferative effects. For example, a pyrido[2,3-d]pyrimidine derivative (compound 4) that was highly active against MCF-7 cells was found to arrest the cell cycle in the G1 phase. rsc.orgresearchgate.net Similarly, piperine, an alkaloid containing a piperidine ring, causes G1 phase cell cycle arrest in melanoma cells, which correlates with the downregulation of cyclin D1. nih.gov

In contrast, a different pyrimidine derivative (compound 4b) was shown to arrest the cell cycle at the G2/M phase in colon cancer cells. nih.gov Other studies have also demonstrated that pyrimidine-based compounds can halt cell cycle progression. A Wee1 inhibitor with a pyrido[2,3-d]pyrimidine structure, PD0166285, was found to abrogate the G2/M checkpoint. researchgate.net The specific phase of cell cycle arrest can depend on the exact chemical structure of the compound and the type of cancer cell being studied. For instance, novel quinazoline-sulfonamide compounds were found to inhibit MCF-7 cell proliferation by causing cell cycle arrest at the G1 phase. mdpi.com

Differential Cellular Selectivity (e.g., cancer vs. normal cell lines)

There is no available scientific literature that specifically investigates the differential cellular selectivity of this compound on cancer cell lines versus normal cell lines. While numerous pyrimidine derivatives have been synthesized and evaluated for their anticancer activities, with some showing selectivity for cancer cells, no such data has been published for this exact compound. nih.govnih.govnih.govnih.govscielo.brresearchgate.net

Antimicrobial Efficacy Assessments

No specific data on the antimicrobial efficacy of this compound could be located in the reviewed scientific literature. The following sub-sections detail the lack of information for each specified antimicrobial activity.

Antibacterial Spectrum and Potency

There are no published studies detailing the antibacterial spectrum and potency of this compound. While related heterocyclic compounds containing piperidine or pyrimidine moieties have been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) values or zones of inhibition for this compound against any bacterial strains have not been reported. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net

Antifungal Activity

Information regarding the in vitro antifungal activity of this compound is not available. Studies on other pyrimidine derivatives have shown activity against various fungal pathogens, but the antifungal properties of this specific molecule have not been documented. mdpi.comnih.gov

Antiviral Properties, including Anti-HIV-1 Reverse Transcriptase Activity

There is no evidence in the scientific literature to suggest that this compound possesses antiviral properties. Specifically, no studies have been found that evaluate its activity against any virus, including its potential to inhibit HIV-1 reverse transcriptase. Research in this area has focused on other pyrimidine-containing structures, such as piperidin-4-yl-aminopyrimidine derivatives. nih.govnih.govmdpi.comnih.govnih.govyoutube.comresearchgate.netresearchgate.net

Antitubercular Activity

No studies have been published on the antitubercular activity of this compound. The search for new antitubercular agents has included various pyrimidine derivatives, but the efficacy of this particular compound against Mycobacterium tuberculosis has not been reported. frontiersin.orgucl.ac.uknih.govnih.govresearchgate.net

Antiparasitic Activity (e.g., against Toxoplasma gondii, Entamoeba histolytica)

There is no available data on the antiparasitic activity of this compound against Toxoplasma gondii, Entamoeba histolytica, or any other parasites. While other alkaloids and heterocyclic compounds have been investigated for their effects on these parasites, this specific compound has not been a subject of such studies. scielo.brnih.govnih.govscielo.br

Anti-inflammatory Mechanism Research

Cyclooxygenase (COX) Isozyme Selectivity Studies

There is no available data from in vitro or cellular models detailing the inhibitory activity of this compound on COX-1 or COX-2 enzymes. While the broader class of pyrimidine derivatives has been a subject of interest in the development of anti-inflammatory agents, with some analogues showing selective COX-2 inhibition, specific research on this compound in this context is absent from the reviewed literature. nih.govresearchgate.net The general mechanism for many anti-inflammatory drugs involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov However, without specific experimental data, the affinity and selectivity of this compound for COX isoforms remain unknown.

Leukocyte Activity Modulation

Similarly, no studies were found that specifically examined the effects of this compound on the activity of leukocytes, such as neutrophils or macrophages. The modulation of leukocyte functions, including migration, degranulation, and the production of inflammatory mediators, is a crucial aspect of anti-inflammatory drug action. nih.gov Research on other classes of pyrimidine derivatives, such as pyrazolo[1,5-a]pyrimidines, has shown effects on leukocyte functions, including the inhibition of superoxide (B77818) production and myeloperoxidase release. nih.gov However, this information cannot be extrapolated to this compound without direct experimental evidence.

Future Research Directions and Translational Perspectives for the 2 Piperidin 1 Ylmethyl Pyrimidine Scaffold

Rational Design of Novel Pyrimidine-Piperidine Hybrid Scaffolds

The rational design of new molecules is a cornerstone of modern drug discovery. For the 2-(piperidin-1-ylmethyl)pyrimidine core, this involves the strategic modification of its structure to enhance potency, selectivity, and pharmacokinetic properties. Pyrimidine (B1678525) derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The hybridization of the pyrimidine scaffold with other pharmacologically active moieties, such as quinolones, has been shown to yield compounds with potent biological activities. nih.gov

Future design strategies could involve:

Substitution on the Pyrimidine Ring: Introducing various substituents at different positions of the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Modification of the Piperidine (B6355638) Moiety: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles like morpholine, can impact the compound's solubility, lipophilicity, and metabolic stability. nih.gov

Linker Modification: The methylene (B1212753) linker connecting the pyrimidine and piperidine rings can be varied in length or replaced with other functional groups to optimize the spatial orientation of the two moieties for improved target binding.

An example of rational design involves the synthesis of pyrimidine-quinolone hybrids, where different linkers between the pyrimidine and quinolone scaffolds were studied to identify potent inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov

Integration into Fragment-Based Drug Discovery and Lead Optimization Programs